2-Hydroxy-4-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxy-4-(trifluoromethyl)pyridine involves innovative methods to achieve high yields and specific properties. For instance, 2-(Trifluoromethylsulfonyloxy)pyridine, a related reagent, was prepared through the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride, showcasing a method for ketone synthesis from carboxylic acids and aromatic hydrocarbons (Keumi et al., 1988).
Molecular Structure Analysis
Structural studies provide insights into the molecular configuration and bonding patterns. For example, the crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride was determined, revealing specific bond lengths and the formation of hydrogen bonds, underscoring the significance of structural analysis in understanding the chemical behavior of such compounds (Rybakov et al., 2001).
Chemical Reactions and Properties
Chemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine derivatives are studied through various reactions, including acylation and formation of hypervalent complexes. The acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, showcases the compound's reactivity and potential for forming diverse chemical structures (Jones et al., 1990). Moreover, the formation of hypervalent complexes with pyridine through intermolecular silicon-nitrogen interactions illustrates the versatility and unique reactivity of fluorinated compounds (Nakash et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and mechanical strength, are critical for the practical application of these compounds. The synthesis and characterization of novel fluorinated polyimides, for example, highlight the compound's excellent solubility in polar solvents and its thermal stability, making it suitable for high-performance applications (Zhou et al., 2018).
Chemical Properties Analysis
Chemical properties, such as reactivity towards various functional groups and the ability to form complexes, are essential for understanding the compound's utility in synthetic chemistry. The trifluoroacetylation of arenes with 2-(Trifluoroacetoxy)pyridine demonstrates the compound's reactivity and potential for introducing trifluoromethyl groups into aromatic compounds, broadening its applicability in organic synthesis (Keumi et al., 1990).
Scientific Research Applications
Synthesis of (Trifluoromethoxy)pyridines : Manteau et al. (2010) described the large-scale synthesis of (trifluoromethoxy)pyridines, which are valuable in life-sciences research. They also provided the first X-ray crystallographic structure determinations for these compounds (Manteau et al., 2010).
Manufacture of COMT Inhibitors : Kiss et al. (2008) developed efficient routes to 2-(trifluoromethyl)nicotinic acid derivatives, key intermediates in manufacturing COMT inhibitors (Kiss et al., 2008).
Organometallic Catalysis for Hydrogen Storage : Wang et al. (2013) showed that hydroxy-substituted pyridine-like N-heterocycles are potential candidates in organometallic catalysis, contributing to hydrogen storage and small molecule activation (Wang et al., 2013).
Preparation of Trifluoromethyl-Substituted Pyridines : Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl-substituted pyridines from iodopyridines with high yields using 2-iodopyridines (Cottet & Schlosser, 2002).
Synthesis of Pyridine-5-Carboxylates : Goure (1993) presented a facile synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, highlighting its potential applications (Goure, 1993).
Biological and Medicinal Applications : Ryzhkova et al. (2023) synthesized a new chromeno[2,3-b]pyridine derivative with promising properties for industrial, biological, and medicinal applications (Ryzhkova et al., 2023).
Synthesis of Myosmines : Ohkura et al. (2003) reported a diastereoselective synthesis of trifluoromethyl-containing myosmines, potentially useful for various applications (Ohkura et al., 2003).
Manufacture of Low Rolling Resistance Tires : Atienza et al. (2012) demonstrated the use of bis(imino)pyridine iron catalysts for hydrosilylation in tire manufacturing, offering improved performance over platinum compounds (Atienza et al., 2012).
Photocatalytic Degradation of Pyridine in Water : Maillard-Dupuy et al. (1994) studied the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, relevant for environmental applications (Maillard-Dupuy et al., 1994).
Safety And Hazards
Future Directions
Trifluoromethylpyridine and its intermediates, including 2-Hydroxy-4-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLLNMSMFVTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379402 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)pyridine | |
CAS RN |
50650-59-4 | |
Record name | 4-(Trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50650-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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